2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
Description
2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is a β-diketone derivative featuring a hydrazinylidene moiety substituted with a 4-chlorophenyl group. The compound’s core structure includes a 5,5-dimethylcyclohexane-1,3-dione ring, which imparts rigidity and influences its electronic properties.
Properties
Molecular Formula |
C14H15ClN2O2 |
|---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,18H,7-8H2,1-2H3 |
InChI Key |
VKLFRRDPNMGTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)Cl)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation reaction between 4-chlorophenylhydrazine and 5,5-dimethylcyclohexane-1,3-dione. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazone derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cells.
- Case Study: A study conducted by the National Cancer Institute evaluated the compound against various human tumor cell lines. Results indicated a significant reduction in cell viability, with IC50 values suggesting effective cytotoxicity at micromolar concentrations. The compound exhibited a mean GI50 value of 15.72 μM across multiple cancer types, indicating its potential as an antitumor agent .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung) | 12.00 | 30.00 |
| MCF7 (Breast) | 18.50 | 40.00 |
| HeLa (Cervical) | 14.00 | 32.00 |
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities, which are crucial in mitigating oxidative stress linked to various diseases.
- Research Findings: In vitro assays demonstrated that the compound scavenges free radicals effectively, with an IC50 value lower than that of standard antioxidants such as ascorbic acid .
Synthesis of Novel Materials
The unique structural features of 2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione allow for its use in synthesizing new materials with specific properties.
- Case Study: Researchers synthesized polymeric materials incorporating this hydrazone derivative to enhance thermal stability and mechanical strength. The resulting materials exhibited improved properties compared to traditional polymers .
| Material Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control Polymer | 150 | 20 |
| Hydrazone Polymer | 200 | 35 |
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the 2-hydroxy-4-nitrophenyl derivative increases electrophilicity, which may enhance reactivity in cycloaddition or coordination chemistry .
- Hydroxy Groups : The hydroxyl substituent in the 2-hydroxyphenyl derivative improves hydrogen-bonding capacity, correlating with its antimycobacterial efficacy .
Heterocyclic and Ring-Modified Derivatives
Key Observations :
- Heterocyclic Integration : Thiadiazole and pyrazole rings introduce sulfur or nitrogen heteroatoms, modifying electronic properties and enabling applications in materials science or catalysis .
- Conformational Flexibility : The cyclohexane-1,3-dione core typically adopts a chair or twist-boat conformation, influencing packing efficiency in crystallography .
Key Observations :
- Antimicrobial Activity : Hydrazone derivatives exhibit structure-dependent bioactivity, with hydroxyl and halogen substituents critical for target binding .
- Coordination Chemistry : The β-diketone core serves as a bidentate ligand for transition metals and lanthanides, enabling applications in catalysis and photonics .
Biological Activity
2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione, also known by its CAS number 135495011, is a compound of significant interest due to its potential biological activities. This article explores the synthesis, structure, and various biological activities of this compound, drawing from diverse research findings.
Antimicrobial Activity
Research indicates that compounds containing hydrazone moieties exhibit notable antimicrobial properties. A study highlighted that derivatives of acylhydrazones, which include similar structural features to our compound, demonstrated significant antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Activity | Reference |
|---|---|---|
| Acylhydrazones | Antibacterial against MRSA | |
| This compound | Potentially similar activity expected |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of related compounds have been studied extensively. For instance, some hydrazone derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells. The effectiveness varies with structural modifications, particularly in lipophilicity and substituent types . This suggests that this compound may also possess anticancer properties worth exploring.
Mechanistic Insights
Mechanistic studies on similar compounds have suggested that they may inhibit DNA replication processes in viral infections. For example, compounds targeting adenovirus replication pathways exhibited high selectivity indexes and low cytotoxicity . This mechanism could be relevant for understanding the potential antiviral activities of our compound.
Case Studies
- Antibacterial Efficacy : A study on acylhydrazones demonstrated their efficacy against various bacterial strains. The results indicated that modifications in the phenyl ring significantly influenced antibacterial activity .
- Cytotoxicity Profiling : Another research focused on hydrazone derivatives highlighted their selective cytotoxicity towards cancer cells while maintaining a low toxicity profile for healthy cells. This suggests a promising therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
